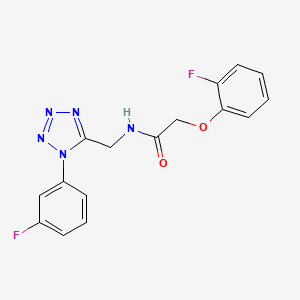

2-(2-fluorophenoxy)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide

Description

This compound features a tetrazole core substituted with a 3-fluorophenyl group at the 1-position, connected via a methylene bridge to an acetamide moiety. The acetamide’s oxygen atom is further substituted with a 2-fluorophenoxy group.

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N5O2/c17-11-4-3-5-12(8-11)23-15(20-21-22-23)9-19-16(24)10-25-14-7-2-1-6-13(14)18/h1-8H,9-10H2,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQUOBXEULCEDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

Formation of the phenoxy intermediate: This step involves the reaction of 2-fluorophenol with an appropriate acylating agent to form the 2-fluorophenoxy intermediate.

Introduction of the tetrazole ring: The intermediate is then reacted with a tetrazole precursor, such as 5-aminotetrazole, under suitable conditions to introduce the tetrazole ring.

Final coupling reaction: The final step involves coupling the tetrazole-containing intermediate with 3-fluorobenzylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxy or tetrazole derivatives.

Scientific Research Applications

2-(2-fluorophenoxy)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms and the tetrazole ring enhances its binding affinity and specificity. The compound may modulate signaling pathways, leading to desired biological effects.

Comparison with Similar Compounds

Tetrazole-Containing Acetamides

N-(Naphthalen-2-ylmethyl)-2-(1H-tetrazol-5-yl)acetamide (2m) :

- Structural Differences : The tetrazole’s 1-position is substituted with a naphthalenylmethyl group instead of 3-fluorophenyl.

- Impact : The bulky naphthalene group may reduce solubility compared to the fluorophenyl substituent, which balances lipophilicity and steric effects .

- Synthesis : Prepared via classical methods (GP A/B) with 98% yield, contrasting with the target compound’s likely multi-step fluorination process.

- N-Allyl-2-(1H-tetrazol-5-yl)acetamide (2s): Structural Differences: An allyl group replaces the 3-fluorophenyl-tetrazole and 2-fluorophenoxy-acetamide moieties.

Triazole and Benzotriazole Derivatives

- 2-[[4-Amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-fluorophenyl)acetamide (): Structural Differences: A triazole-thioether replaces the tetrazole, with a 3-ethoxyphenyl substituent. The ethoxy group may enhance metabolic stability but reduce polarity compared to fluorine .

- 2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide (): Structural Differences: A benzotriazole-thioether and trifluoromethylphenyl group are present. Impact: The trifluoromethyl group increases hydrophobicity, while the benzotriazole may confer UV stability, differing from the target compound’s fluorophenoxy design .

Chlorinated Acetamide Pesticides ()

- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): Structural Differences: Chlorine replaces fluorine, with methoxymethyl and diethylphenyl groups. Impact: Chlorine’s larger atomic radius and lower electronegativity reduce metabolic stability compared to fluorine.

Key Comparative Data

Pharmacological and Functional Insights

- Anti-Exudative Activity : Triazole-thioacetamides () show anti-exudative effects at 10 mg/kg, comparable to diclofenac. The target compound’s tetrazole core may offer similar or enhanced activity due to improved bioavailability .

- Fluorine Effects: The 2-fluorophenoxy and 3-fluorophenyl groups likely enhance blood-brain barrier penetration compared to non-fluorinated analogs, making the compound suitable for CNS-targeted therapies .

Biological Activity

The compound 2-(2-fluorophenoxy)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide is a novel chemical entity that has garnered interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific G protein-coupled receptors (GPCRs) . GPCRs are crucial in mediating various physiological responses and are often targeted in drug development. The compound's ability to modulate these receptors can lead to significant effects on cellular signaling pathways.

Key Mechanisms:

- Receptor Binding : The compound exhibits affinity for multiple GPCR subtypes, influencing downstream signaling cascades.

- Calcium Mobilization : Activation of certain receptors leads to increased intracellular calcium levels, which can affect various cellular functions such as neurotransmitter release and muscle contraction .

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, impacting overall cellular metabolism.

Biological Activity and Efficacy

Recent studies have evaluated the biological activity of 2-(2-fluorophenoxy)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide through various assays. The following table summarizes key findings on its efficacy against different biological targets:

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Cancer Treatment : In a study focusing on tumor models, the compound demonstrated significant anti-proliferative effects on cancer cell lines by inhibiting VEGFR-2 and c-Met pathways, which are critical for tumor growth and metastasis .

- Inflammatory Disorders : The modulation of P2Y12 receptors suggests potential applications in treating inflammatory diseases such as asthma and atherosclerosis, where platelet aggregation plays a significant role .

- Neuropharmacology : Given its effects on neuronal calcium channels, there is potential for this compound in neurodegenerative disease models, where calcium dysregulation is implicated .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.